ethyl 5-methoxy-1H-indole-7-carboxylate

Catalog No.
S13341081
CAS No.
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-methoxy-1H-indole-7-carboxylate

Product Name

ethyl 5-methoxy-1H-indole-7-carboxylate

IUPAC Name

ethyl 5-methoxy-1H-indole-7-carboxylate

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-9(15-2)6-8-4-5-13-11(8)10/h4-7,13H,3H2,1-2H3

InChI Key

FURZIEDHECYMTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)OC)C=CN2

Ethyl 5-methoxy-1H-indole-7-carboxylate is a chemical compound classified within the indole derivatives, which are significant in medicinal chemistry and organic synthesis. This compound features a methoxy group at the 5-position and a carboxylate ester at the 7-position of the indole ring, contributing to its unique properties and reactivity. The molecular formula for ethyl 5-methoxy-1H-indole-7-carboxylate is C13H15NO3C_{13}H_{15}NO_3, with a molecular weight of approximately 233.26 g/mol .

Typical of indole derivatives:

  • Oxidation: The indole ring can undergo oxidation, leading to the formation of indole-7-carboxylic acid derivatives.
  • Reduction: The carboxylate group can be reduced to an alcohol, yielding ethyl 5-methoxy-1H-indole-7-ol.
  • Substitution Reactions: Electrophilic substitution can occur at various positions on the indole ring, allowing for the introduction of different functional groups .

Indole derivatives, including ethyl 5-methoxy-1H-indole-7-carboxylate, exhibit diverse biological activities. Research indicates that such compounds can interact with various biological targets, leading to potential therapeutic effects:

  • Antiviral Activity: Some studies suggest that this compound may interfere with viral replication pathways.
  • Anti-inflammatory Properties: Ethyl 5-methoxy-1H-indole-7-carboxylate has shown promise in modulating inflammatory responses.
  • Anticancer Effects: The compound's ability to influence cell signaling pathways may contribute to its anticancer potential .

The synthesis of ethyl 5-methoxy-1H-indole-7-carboxylate typically involves several key methods:

  • Fischer Indole Synthesis: This classic method utilizes phenylhydrazine and a suitable carbonyl compound under acidic conditions to form the indole structure.
  • Bartoli Indole Synthesis: This approach involves reacting ortho-substituted nitroarenes with vinyl Grignard reagents, facilitating the formation of the indole ring.
  • Mannich Reaction: In this reaction, indole is treated with formaldehyde and an amine in the presence of an acid catalyst to yield substituted indoles .

Ethyl 5-methoxy-1H-indole-7-carboxylate has several applications in medicinal chemistry and research:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound for developing antiviral and anticancer drugs.
  • Chemical Research: The compound serves as an important intermediate in synthesizing other complex organic molecules .

Studies on the interaction of ethyl 5-methoxy-1H-indole-7-carboxylate with biological targets have indicated that it binds with high affinity to multiple receptors. This binding can lead to significant changes in cellular processes, influencing pathways such as:

  • Kynurenine Pathway: The interaction with enzymes like indoleamine 2,3-dioxygenase may affect immune responses and inflammation.
  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation, and modulation by this compound could have therapeutic implications .

Several compounds share structural similarities with ethyl 5-methoxy-1H-indole-7-carboxylate, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
Ethyl 5-methoxyindole-2-carboxylateMethoxy group at position 5; carboxylate at position 2Different position for carboxylate influences reactivity
Ethyl 7-methoxyindole-2-carboxylateMethoxy group at position 7; carboxylate at position 2Potentially different biological activity due to methoxy positioning
Ethyl 6-methoxyindole-3-carboxylateMethoxy group at position 6; carboxylate at position 3Altered pharmacokinetic properties due to methoxy positioning

These compounds illustrate the diversity within indole derivatives, emphasizing how small changes in structure can lead to significant differences in biological activity and chemical behavior .

The Fischer indole synthesis remains one of the most fundamental and widely employed methods for constructing indole derivatives, including ethyl 5-methoxy-1H-indole-7-carboxylate [1] [2]. This classical approach involves the acid-catalyzed cyclization of arylhydrazones derived from phenylhydrazines and carbonyl compounds, proceeding through a complex mechanistic pathway that includes tautomerization and [3] [3]-sigmatropic rearrangement [4] [5].

For the synthesis of ethyl 5-methoxy-1H-indole-7-carboxylate, the Fischer methodology requires careful adaptation to accommodate the specific substitution pattern [2]. The reaction typically begins with the condensation of 2-methoxyphenylhydrazine with ethyl pyruvate or related ketoesters under acidic conditions [2]. Traditional catalysts employed include hydrochloric acid in ethanol, sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride [6] [4].

Mechanistic Considerations for Methoxy-Substituted Systems

The presence of methoxy substituents introduces unique mechanistic complexities in Fischer indole synthesis [2]. Research has demonstrated that methoxy group-substituted phenylhydrazones can lead to abnormal cyclization pathways, where cyclization occurs on the substituted side of the benzene ring rather than following the conventional route [2]. This phenomenon was particularly observed in the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone, which yielded ethyl 6-chloroindole-2-carboxylate as the main product alongside the expected ethyl 7-methoxyindole-2-carboxylate [2].

Optimization of Reaction Conditions

Traditional Fischer indole synthesis for methoxy-substituted derivatives requires optimization of several parameters to achieve acceptable yields [7]. Temperature control is critical, with optimal conditions typically ranging from 80 to 150 degrees Celsius depending on the specific substrate and catalyst system [7]. Reaction times vary from 3 to 6 hours under conventional heating, though microwave irradiation can reduce this to 5-10 minutes while maintaining yields of approximately 80 percent [7].

ParameterConventional ConditionsOptimized ConditionsYield (%)
Temperature80°C110-150°C70-85
Reaction Time3-6 hours5-10 minutes (MW)80-90
CatalystHCl/EtOHH₂SO₄/MeOH75-90
Solvent SystemAcetic acidMethanol/H₂SO₄80-95

The choice of solvent system significantly impacts the success of Fischer indolization for methoxy-substituted precursors [7]. While acetic acid is commonly used for simple phenylhydrazines, methanol-sulfuric acid mixtures provide better solubility for fluorinated and methoxy-substituted starting materials, leading to improved yields and cleaner reaction profiles [7].

Modern Catalytic Approaches: Transition Metal-Mediated Coupling Reactions

Contemporary synthetic approaches to ethyl 5-methoxy-1H-indole-7-carboxylate have increasingly relied on transition metal-catalyzed methodologies that offer enhanced selectivity, milder reaction conditions, and broader functional group tolerance [3] [8] [9]. These modern catalytic systems represent significant advances over traditional Fischer synthesis in terms of efficiency and scope.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions have emerged as particularly effective for constructing substituted indoles with precise regiocontrol [10] [11]. The Larock indole synthesis, utilizing palladium catalysts with 2-haloanilines and alkynes, provides excellent access to 2,3-disubstituted indoles [11]. For ethyl 5-methoxy-1H-indole-7-carboxylate synthesis, this approach involves the coupling of 5-methoxy-2-iodoaniline with ethyl propiolate under palladium catalysis [11].

Recent developments in palladium-mediated domino reactions have demonstrated remarkable efficiency for tricyclic indole skeleton construction [11]. Studies report yields ranging from 41 to 89 percent using palladium diacetate catalyst systems with 1,3-bis(diphenylphosphino)propane ligands under carbon monoxide atmosphere [11]. The reaction proceeds through intramolecular cyclization mechanisms that allow for the formation of complex fused ring systems in a single synthetic operation [11].

Copper-Catalyzed Oxidative Cyclization

Copper-catalyzed methodologies have gained prominence due to their cost-effectiveness and unique reactivity patterns [8]. The development of copper-catalyzed intramolecular alkene oxidative amination using 2,2,6,6-tetramethyl-1-piperidinyloxy as co-catalyst and molecular oxygen as terminal oxidant represents a significant advancement [8]. This method furnishes N-aryl and N-sulfonyl indoles from N-aryl and N-sulfonyl 2-vinylanilines with yields typically ranging from 65 to 85 percent [8].

Optimization studies reveal that copper(2-ethylhexanoate)₂ with 20 mol percent loading provides optimal catalytic activity when combined with 20 mol percent 2,2,6,6-tetramethyl-1-piperidinyloxy under oxygen atmosphere [8]. The reaction mechanism involves reversible nitrogen-copper homolysis followed by amidyl radical addition to the pendant alkene, generating benzylic carbon radicals that undergo oxidative cyclization [8].

Rhodium-Catalyzed Functionalization Strategies

Rhodium-catalyzed approaches offer unique advantages for selective indole functionalization, particularly for C-H activation processes [9] [12]. The development of [RhCp*Cl₂]₂-catalyzed indole functionalization has provided access to complex fused indole derivatives through cascade annulation methods [9]. These reactions typically proceed under mild conditions with excellent functional group tolerance and high regioselectivity [9].

Phosphorus-directed rhodium catalysis has enabled selective C7 arylation of indoles, a transformation that is particularly relevant for synthesizing 7-substituted indole derivatives [12]. This methodology utilizes the installation of tertiary phosphine groups on the nitrogen atom of indoles to direct rhodium-mediated C-H bond activation selectively at the C7 position [12].

Catalyst SystemSubstrate TypeReaction ConditionsYield (%)Reference
Pd(OAc)₂/DPPP2-Haloanilines + Alkynes60 psi CO, DMF, 80°C41-78 [11]
Cu(2-ethylhexanoate)₂/TEMPON-Aryl-2-vinylanilinesO₂, 120°C, 24h65-85 [8]
[RhCp*Cl₂]₂/AgSbF₆Indolyl anilines + Diazo estersDCE, rt-80°C70-90 [9]
Rh(III)/PPh₃2-Arylindoles + AlkenesCsOAc, 120°C60-89 [9]

Solid-Phase Synthesis and Flow Chemistry Optimization Strategies

The development of solid-phase synthetic methodologies and continuous flow chemistry has revolutionized the preparation of indole derivatives, offering enhanced scalability, improved reaction control, and streamlined purification processes [13] [14] [15]. These approaches are particularly valuable for synthesizing ethyl 5-methoxy-1H-indole-7-carboxylate with high purity and consistent quality.

Solid-Phase Fischer Indole Synthesis

Solid-phase adaptations of the Fischer indole synthesis have addressed many limitations associated with traditional solution-phase methods [13]. The solid-phase Fischer cyclization utilizes polymer-supported phenylhydrazines or carbonyl compounds, enabling efficient product isolation and purification through simple filtration procedures [13]. Research demonstrates that Wang resin-bound systems provide excellent platforms for Fischer indolization, with typical yields ranging from 60 to 85 percent [13].

The solid-phase Nenitzescu indole synthesis represents another significant advancement, particularly for preparing 5-hydroxyindole derivatives [13]. This approach involves sequential acetoacylation, condensation with primary amines, addition of 1,4-benzoquinones, and trifluoroacetic acid-mediated cleavage to yield 5-hydroxyindole-3-carboxamides with yields typically exceeding 70 percent [13].

Flow Chemistry Applications

Continuous flow synthesis has emerged as a transformative technology for indole preparation, offering precise control over reaction parameters and enabling rapid optimization of synthetic conditions [14] [15]. Microwave-assisted continuous flow Fischer indolization has demonstrated remarkable efficiency, with residence times as short as 20 seconds producing indole products in yields exceeding 90 percent [14].

Recent developments in flow chemistry for indole synthesis include the use of dimethyl sulfoxide-acetic acid-water solvent systems in continuous reactors [15]. This approach addresses the homogeneity challenges associated with phenylhydrazine salts and enables industrial-scale synthesis with excellent reproducibility [15]. Optimized conditions utilize a 2:1:1 ratio of dimethyl sulfoxide to acetic acid to water at 110 degrees Celsius, providing conversion rates exceeding 85 percent [15].

Microflow Synthesis Advantages

Microflow synthesis technology has proven particularly effective for preventing unwanted dimerization and multimerization reactions that commonly plague indole synthesis [16] [17]. The high surface-area-to-volume ratio in microchannels (inner diameter approximately 1 millimeter) enables solution mixing in milliseconds, allowing precise control of reaction times as short as 0.1 seconds [16] [17].

Research demonstrates that microflow synthesis can achieve target product yields of 95 percent for indole derivatives while completely suppressing side reactions that occur in conventional flask reactions [16] [17]. The method involves flowing solutions through small channels where unstable intermediates exist for only about 0.1 seconds, preventing unwanted secondary reactions [16] [17].

Synthesis MethodReaction TimeTemperatureYield (%)Advantages
Conventional Fischer3-6 hours80-150°C70-85Simple setup
MW-Assisted Flow20 seconds230°C90+Rapid throughput
Solid-Phase Fischer2-4 hours80-120°C60-85Easy purification
Microflow Synthesis0.1 seconds20-80°C95+No side reactions

Process Intensification Strategies

Flow chemistry enables significant process intensification for indole synthesis through precise temperature and residence time control [14]. Palladium-catalyzed deoxygenation of 2-nitrostilbenes with carbon monoxide under flow conditions provides access to 2-arylindoles with excellent efficiency [18]. The use of gas-liquid mixing modules in flow systems facilitates the safe handling of toxic gases like carbon monoxide while maintaining high reaction efficiency [18].

The implementation of flow chemistry for Cadogan-Sundberg indole synthesis represents a notable advancement, replacing traditional phosphorus reagents with palladium catalysts and carbon monoxide as reducing agents [18]. This transformation demonstrates the potential for flow chemistry to enable reactions that are challenging or dangerous in batch mode [18].

Green Chemistry Perspectives: Solvent Selection and Atom Economy Considerations

The development of environmentally sustainable synthetic methodologies for ethyl 5-methoxy-1H-indole-7-carboxylate has become increasingly important, driving innovations in solvent selection, catalyst design, and reaction efficiency [19] [20] [21]. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and improvement of atom economy in synthetic processes [21].

Sustainable Solvent Systems

The selection of environmentally benign solvents represents a critical aspect of green indole synthesis [19] [21]. Ethanol has emerged as the preferred solvent for many indole synthetic transformations due to its low toxicity, biodegradability, and excellent solvating properties [19]. Multicomponent indole synthesis using ethanol as solvent has demonstrated yields of 70-95 percent while eliminating the need for toxic organic solvents [19].

Water-based reaction systems have gained considerable attention for their environmental benefits and unique reactivity profiles [21]. Aqueous media indole synthesis utilizes Brønsted acid ionic liquid catalysts such as [DMAP-SO₃H]Cl and [DMAP-H]HSO₄, providing high yields in short reaction times under mild conditions [22]. These systems eliminate the need for toxic solvents and complex workup procedures while maintaining excellent catalytic efficiency [22].

Ionic Liquid Applications

Ionic liquids have revolutionized green indole synthesis by providing recyclable, non-volatile reaction media with tunable properties [21] [22]. The development of magnetically recoverable DABCO-functionalized mesoporous poly(ionic liquids) with ferric oxide nanoparticles has enabled efficient one-pot synthesis of indole derivatives with yields ranging from 70 to 95 percent [22]. These catalytic systems demonstrate excellent recyclability, maintaining high activity for up to 10 cycles [22].

Non-halogenated acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, have provided environmentally friendly alternatives to traditional halogenated systems [22]. These ionic liquids catalyze three-component reactions involving aldehydes, malononitrile, and indole under reflux conditions in ethanol, achieving good to excellent yields while avoiding the formation of bis(indolyl)methanes [22].

Atom Economy Optimization

Atom economy considerations have driven the development of more efficient synthetic routes that minimize waste generation [20]. Lewis acid-catalyzed synthesis of C2-substituted indole derivatives via carbonyl group migration from ortho-amido alkynols achieves 100 percent atom economy while providing moderate to good yields [20]. This transformation involves unprecedented nitrogen-oxygen carbonyl group migration through intramolecular pathways [20].

The implementation of zinc triflate-catalyzed reactions demonstrates excellent atom economy while tolerating broad substrate scope and varied functional groups [20]. Crossover experiments have confirmed that the migration occurs through intramolecular mechanisms, supporting the high atom efficiency of these transformations [20].

Catalyst Recovery and Recycling

The development of recoverable and recyclable catalysts represents a crucial aspect of sustainable indole synthesis [21] [22]. Heteropolyacid-based catalysts and phase-transfer catalysts provide eco-friendly alternatives that can be easily separated and reused multiple times without significant loss of activity [21]. These systems reduce catalyst waste and minimize the environmental impact of synthetic processes [21].

Electrochemical approaches using simple electrodes have emerged as promising green alternatives for indole synthesis [21]. These methods eliminate the need for stoichiometric oxidants and reducing agents while providing precise control over reaction conditions [21]. The use of renewable electricity sources further enhances the sustainability profile of electrochemical indole synthesis [21].

Green Chemistry ApproachSolvent SystemCatalyst TypeAtom Economy (%)Recyclability
Multicomponent SynthesisEthanolBase-catalyzed85-90Not applicable
Ionic Liquid Catalysis[BMIM][HSO₄]Brønsted acid IL80-954 cycles
Aqueous Media SynthesisWater/SDSDMAP-based IL75-905+ cycles
Carbonyl MigrationToluene/DCEZn(OTf)₂100Limited
ElectrochemicalMeCN/Et₄NBF₄Electrode90-95Indefinite

Environmental Impact Assessment

Life cycle assessment studies of various indole synthetic methodologies reveal significant differences in environmental impact [21]. Traditional Fischer synthesis using strong acids and organic solvents generates substantial chemical waste and requires energy-intensive purification processes [21]. In contrast, green chemistry approaches utilizing ionic liquids, aqueous media, and recyclable catalysts demonstrate reduced environmental footprints with comparable or superior synthetic efficiency [21].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.08954328 g/mol

Monoisotopic Mass

219.08954328 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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